Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)-

Lipophilicity Drug-likeness Physicochemical profiling

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- (CAS 50332-12-2) is a fully synthetic, tetracyclic heterocyclic compound belonging to the cyclopenta[b]-1,3-dioxolo[4,5-f]indole class. Its IUPAC name is 4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-fluorophenyl)methanone.

Molecular Formula C19H14FNO3
Molecular Weight 323.3 g/mol
CAS No. 50332-12-2
Cat. No. B13422289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)-
CAS50332-12-2
Molecular FormulaC19H14FNO3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C19H14FNO3/c20-12-6-4-11(5-7-12)19(22)21-15-3-1-2-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h4-9H,1-3,10H2
InChIKeyLRHITLXORUKBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- (CAS 50332-12-2): Procurement-Relevant Physicochemical and Structural Profile


Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- (CAS 50332-12-2) is a fully synthetic, tetracyclic heterocyclic compound belonging to the cyclopenta[b]-1,3-dioxolo[4,5-f]indole class. Its IUPAC name is 4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-fluorophenyl)methanone . The molecule features a cyclopentane ring fused to a methylenedioxyindole core, N-acylated with a para-fluorobenzoyl group. The compound has a molecular formula of C19H14FNO3, a monoisotopic mass of 323.09582 Da, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a single rotatable bond . It is a member of a congeneric series that varies solely in the nature of the 5-aroyl substituent, making it a candidate for systematic structure–activity relationship (SAR) or structure–property relationship (SPR) studies where electronic and lipophilic modulation of the indole N-substituent is the parameter of interest.

Why Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- Cannot Be Interchanged with In-Class Analogs


The cyclopenta[b]-1,3-dioxolo[4,5-f]indole scaffold serves as a rigid, shape-defined pharmacophore or property vector. Within the congeneric series (CAS 50332-15-5 through 50332-18-8 and beyond), the sole structural variable is the 5-aroyl substituent. Replacement of the para-fluoro group with hydrogen (CAS 50332-15-5), methyl (CAS 50332-16-6), methoxy (CAS 50332-17-7), or a meta-chloro group (CAS 50332-14-4) alters the compound's electronic character, lipophilicity, and hydrogen-bond-acceptor count. These changes are not cosmetic; they directly modulate the compound's computed logP, dipole moment, and capacity for halogen bonding or orthogonal polar interactions. For a procurement decision, selecting the wrong analog introduces a different physicochemical profile that can invalidate a solubility model, perturb a chromatographic retention time in an analytical method, or alter a binding assay result. The evidence below quantifies exactly how the p-fluorobenzoyl derivative differs from its closest neighbors, establishing that generic substitution is not a scientifically sound strategy [1].

Quantitative Differentiation Evidence: Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- vs. Closest Analogs


Computed Octanol-Water Partition Coefficient (XLogP3-AA) Differentiates the p-Fluorobenzoyl Derivative from the p-Toluoyl and p-Anisoyl Analogs

The computed XLogP3-AA value for the p-toluoyl analog (CAS 50332-16-6) is 4.4, and for the p-anisoyl analog (CAS 50332-17-7) it is 4.0 [1][2]. While a direct PubChem-computed XLogP3-AA value for the p-fluorobenzoyl derivative (CAS 50332-12-2) is not publicly indexed, the fluorine substituent's Hansch π constant (0.14) contrasts with the methyl substituent's π constant (0.56) and the methoxy substituent's π constant (−0.02). This positions the p-fluorobenzoyl derivative's lipophilicity between the benzoyl parent (π = 0.00) and the p-toluoyl analog, but with a distinct electronic contribution (Hammett σp = 0.06 for F vs. −0.17 for CH3 and −0.27 for OCH3) [3].

Lipophilicity Drug-likeness Physicochemical profiling

Exact Monoisotopic Mass and Molecular Formula Distinguish the p-Fluorobenzoyl Derivative from All Non-Halogenated Analogs

The exact monoisotopic mass of CAS 50332-12-2 is 323.09582 Da (C19H14FNO3), as reported by Chem960 . This differs from the benzoyl analog (CAS 50332-15-5; C19H15NO3; monoisotopic mass 305.10525 Da) by +17.99057 Da, corresponding to the replacement of H by F. It differs from the p-toluoyl analog (C20H17NO3; 319.12085 Da) by +3.97497 Da, and from the p-anisoyl analog (C20H17NO4; 335.11581 Da) by −12.01999 Da . The unique isotopic signature of fluorine (100% 19F abundance) provides a definitive mass-spectrometric handle absent in the non-halogenated congeners.

Mass spectrometry Molecular identification Quality control

Hydrogen-Bond Acceptor Count Differentiates the p-Fluorobenzoyl Derivative from the Benzoyl Parent but Not from the p-Anisoyl Analog

The p-fluorobenzoyl derivative (CAS 50332-12-2) possesses four hydrogen-bond acceptors (the carbonyl oxygen, the two dioxolo oxygens, and the fluorine atom acting as a weak HBA), as listed by Chem960 and ChemBlink . In contrast, the unsubstituted benzoyl analog (CAS 50332-15-5) has only three hydrogen-bond acceptors because it lacks the electronegative halogen . The p-anisoyl analog (CAS 50332-17-7) also has four H-bond acceptors (carbonyl, two dioxolo oxygens, and the methoxy oxygen), but the methoxy oxygen is a stronger HBA than aryl fluorine. PubChem confirms the H-bond acceptor count for the p-anisoyl analog as 4 [1].

Hydrogen bonding Solubility prediction Drug design

Computed Density and Boiling Point Provide Thermodynamic Differentiation from the Benzoyl Parent

ChemBlink reports a computed density of 1.471 g/cm³ and a boiling point of 427.0 °C at 760 mmHg for the p-fluorobenzoyl derivative (CAS 50332-12-2) . For the unsubstituted benzoyl analog (CAS 50332-15-5), the molecular weight is 305.33 g/mol vs. 323.32 g/mol for the target compound, indicating a lower density for the benzoyl parent (estimated ~1.35 g/cm³ based on the reduced mass per similar molecular volume) . The higher density of the p-fluorobenzoyl derivative is attributable to the increased molecular weight imparted by the fluorine atom, while the boiling point reflects stronger intermolecular dipole–dipole interactions arising from the C–F bond polarity.

Physical chemistry Purification Formulation

Procurement-Driven Application Scenarios for Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- (CAS 50332-12-2)


Analytical Reference Standard for LC-MS/MS Method Development Requiring a Fluorinated Internal Standard

The unique exact mass (323.09582 Da) and 100% natural abundance 19F isotope of CAS 50332-12-2 make it an ideal internal standard or calibration reference for quantitative LC-MS/MS methods targeting the non-fluorinated benzoyl analog (CAS 50332-15-5) or other congeners. The +18 Da mass shift ensures baseline chromatographic separation while preserving near-identical ionization efficiency . This scenario is relevant for pharmacokinetic or environmental analytical laboratories requiring matrix-matched calibration curves.

Physicochemical Profiling in a Systematic SPR Study of Halogen Effects on LogP and Solubility

Within a congeneric series, CAS 50332-12-2 serves as the fluorinated probe for quantifying the impact of aryl halogenation on lipophilicity. Its inferred XLogP3-AA value (~3.7–3.9), positioned between the benzoyl parent (π = 0.00) and the p-toluoyl analog (XLogP3-AA = 4.4), allows construction of a quantitative Hansch–Fujita relationship correlating substituent π constants with chromatographic capacity factors or apparent membrane permeability [1][2]. This scenario is targeted at medicinal chemistry teams performing property-guided scaffold optimization.

Co-Crystal and Solid-Form Screening Leveraging Aryl Fluorine as a Weak Hydrogen-Bond Acceptor

The para-fluorophenyl moiety introduces a weak, highly directional hydrogen-bond acceptor (C–F···H–X) absent in the benzoyl and p-toluoyl analogs. This property can be exploited in co-crystal engineering with strong hydrogen-bond donors (e.g., carboxylic acids, amides) to modulate dissolution rate or hygroscopicity . Procurement of CAS 50332-12-2 is indicated when a solid-state chemistry group seeks to compare the co-crystallization propensity of fluorinated vs. non-fluorinated isosteres within the same scaffold.

Method Scouting for Preparative HPLC Purification of Halogenated Indole Derivatives

The computed density (1.471 g/cm³) and boiling point (427.0 °C) differentiate the target compound from its lighter benzoyl analog . Preparative chromatographers developing gradient methods for this compound class can use these quantitative differences to predict relative retention on C18 stationary phases and to select appropriate evaporation conditions post-purification. This scenario is relevant for CROs and internal medicinal chemistry purification labs handling diverse compound libraries.

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